Benzyl N-(4-bromothiophen-2-yl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(4-bromothiophen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-10-6-11(17-8-10)14-12(15)16-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBUXZXNJRMROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromothiophen-2-amine
4-Bromothiophen-2-amine serves as the primary precursor. Its synthesis is achieved via reduction of 4-bromo-2-nitrothiophene using hydrogen gas and a palladium-on-carbon catalyst in ethanol. The reaction proceeds at 25–30°C under atmospheric pressure, yielding the amine in 85–92% purity after recrystallization from hexane. Alternative methods employ lithium aluminum hydride (LiAlH₄) for nitro group reduction, though this requires stringent anhydrous conditions.
Carbamate Protection with Benzyl Chloroformate
The amine intermediate reacts with benzyl chloroformate in a biphasic system of dichloromethane (DCM) and aqueous sodium bicarbonate (NaHCO₃). The base scavenges hydrochloric acid generated during the reaction, shifting equilibrium toward product formation. Typical conditions involve stirring at 0°C for 2 hours, followed by gradual warming to room temperature. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), affording the target compound in 70–78% yield.
Palladium-Catalyzed Cross-Coupling Strategies
Recent advances leverage palladium-catalyzed cross-coupling to introduce the bromine and carbamate groups regioselectively. This method circumvents challenges associated with direct functionalization of electron-rich thiophenes.
Sequential Functionalization
Post-coupling, the nitrile group is reduced to an amine using LiAlH₄ in THF at 0°C. The resultant amine is immediately protected with benzyl chloroformate to prevent oxidation or side reactions. This one-pot reduction-protection sequence enhances efficiency, achieving an overall yield of 65–72%.
Solvent and Catalyst Optimization
Reaction efficiency hinges on solvent polarity and catalyst selection. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of aromatic intermediates, while dimethyl sulfoxide (DMSO) accelerates carbamate formation by stabilizing transition states. Catalytic additives such as 4-dimethylaminopyridine (DMAP) improve yields by 10–15% through nucleophilic assistance.
Temperature and Time Dependencies
Optimal reaction temperatures vary by step:
-
Carbamate formation : 0°C initially, then 25°C for completion.
Extended reaction times (>12 hours) risk decomposition, evidenced by HPLC monitoring.
Analytical Validation and Quality Control
Rigorous spectroscopic and chromatographic methods ensure product integrity.
Spectroscopic Characterization
Chromatographic Purity
Reverse-phase HPLC (C-18 column, acetonitrile/water gradient) confirms ≥95% purity. Retention times correlate with logP values calculated via ChemAxon.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–78 | ≥95 | Simplicity, low cost | Limited scalability |
| Palladium-Catalyzed | 65–72 | ≥90 | Regioselectivity | High catalyst loading |
| One-Pot Reduction | 68–75 | ≥93 | Time efficiency | Sensitivity to moisture |
Mechanistic Insights and Side Reactions
Carbamate Formation Mechanism
Benzyl chloroformate reacts with the amine via a two-step process:
-
Nucleophilic attack by the amine on the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination of chloride, stabilized by DIPEA or NaHCO₃.
Competing hydrolysis of benzyl chloroformate is mitigated by maintaining pH 8–9 and low temperatures.
Bromine Displacement Risks
The electron-withdrawing carbamate group activates the thiophene ring toward nucleophilic aromatic substitution. Unintended Br displacement is avoided by using mild bases (e.g., NaHCO₃ instead of NaOH) and avoiding prolonged heating.
Industrial-Scale Considerations
Continuous-Flow Synthesis
Microreactor technology enhances heat and mass transfer for exothermic steps (e.g., LiAlH₄ reduction). Residence times of 2–5 minutes at 50°C improve safety and yield consistency.
Waste Management
Brominated byproducts are treated with activated carbon filtration before disposal. Solvent recovery systems reclaim >90% of DCM and THF, reducing environmental impact.
Emerging Methodologies
Enzymatic Carbamate Formation
Pilot studies employ lipases (e.g., Candida antarctica Lipase B) to catalyze carbamate bond formation in non-aqueous media. Yields remain suboptimal (40–50%) but offer greener alternatives.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-bromothiophen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Hydrolysis: Formation of benzylamine and carbon dioxide.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Compounds containing thiophene rings, such as Benzyl N-(4-bromothiophen-2-yl)carbamate, are known for their biological activities, including antimicrobial effects. Preliminary studies suggest that this compound may inhibit certain enzymes or pathways relevant to microbial growth, making it a candidate for further investigation in the development of new antimicrobial agents.
Anti-inflammatory Activity
Research indicates that derivatives of thiophene compounds exhibit anti-inflammatory properties. This compound could potentially modulate inflammatory pathways, although specific biological assays are required to confirm these effects.
Antitubercular Activity
Recent studies have focused on synthesizing compounds that target Mycobacterium tuberculosis. Similar compounds have shown promising results against drug-resistant strains of tuberculosis, suggesting that this compound may also possess antitubercular activity .
Synthesis and Structural Modifications
The synthesis of this compound typically involves reactions that introduce the thiophene moiety into a carbamate framework. The specific synthetic routes can vary but often include nucleophilic substitution reactions that yield high purity and yield .
Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Benzyl bromide, 4-bromothiophenol | Reflux in DMF |
| 2 | Purification | Silica gel chromatography | Ethyl acetate/n-hexane solvent system |
Potential Applications in Material Science
Organic Electronics
Due to the unique electronic properties imparted by the thiophene ring, this compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable films and its semiconducting properties make it a candidate for further exploration in this area .
Case Studies and Research Findings
Several studies have investigated the biological effects and potential therapeutic applications of similar compounds:
- Antimicrobial Studies : A study highlighted the synthesis of various thiophene derivatives, demonstrating their efficacy against multiple bacterial strains. This compound could be evaluated similarly for its antimicrobial potential .
- Antitubercular Research : Compounds analogous to this compound were found to inhibit the growth of Mycobacterium tuberculosis effectively, warranting further research into this compound's therapeutic applications against tuberculosis .
Mechanism of Action
The mechanism of action of benzyl (4-bromothiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of Benzyl N-(4-bromothiophen-2-yl)carbamate with its closest analogs from the evidence:
Notes:
- Thiophene-based derivatives (e.g., bromothiophene) may exhibit enhanced π-stacking and electrophilic reactivity compared to phenyl analogs due to the sulfur atom’s electronic effects.
Biological Activity
Benzyl N-(4-bromothiophen-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 364.24 g/mol. The compound features a benzyl group attached to a carbamate functional group, with a 4-bromothiophene moiety that contributes to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiophene Ring : The starting material is synthesized through bromination of thiophene derivatives.
- Carbamate Formation : The benzyl group is introduced via nucleophilic substitution, followed by the formation of the carbamate linkage through reaction with isocyanates or carbamates.
Antimicrobial Properties
Research indicates that compounds containing thiophene rings, including this compound, exhibit notable antimicrobial activity. Preliminary studies suggest that this compound may inhibit specific enzymes or pathways relevant to microbial growth, although detailed biological assays are needed for confirmation .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. The mechanism of action may involve the formation of covalent bonds with active site residues in target enzymes, leading to inhibition or modulation of their activity. For instance, studies on similar carbamate derivatives have shown that they can effectively inhibit acetylcholinesterase (AChE), which is crucial in neurotransmission .
Case Studies
- Antimycobacterial Activity : A series of compounds similar in structure have been evaluated for their ability to inhibit Mycobacterium tuberculosis. Some exhibited minimal inhibitory concentrations comparable to first-line drugs like isoniazid, suggesting that this compound could also possess antimycobacterial properties .
- Selectivity and Toxicity : In vitro studies have shown that certain derivatives maintain selectivity against pathogenic bacteria while exhibiting low toxicity to human cell lines (e.g., Vero and HepG2 cells), indicating potential therapeutic applications .
Data Table: Comparison of Biological Activities
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Contains bromine and thiophene | Antimicrobial, enzyme inhibition |
| Isoniazid | C6H6N4O | First-line TB treatment | Antimycobacterial |
| Benzyl Carbamate | C10H11NO2 | Lacks thiophene; simpler structure | General enzyme inhibition |
Q & A
Q. What are the recommended synthetic routes for Benzyl N-(4-bromothiophen-2-yl)carbamate?
A common method involves reacting 4-bromothiophen-2-amine with benzyl chloroformate in a polar aprotic solvent like tetrahydrofuran (THF) under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate. Purification is achieved through recrystallization or column chromatography. This approach mirrors the synthesis of analogous carbamate derivatives .
Q. How is the compound characterized post-synthesis?
Key characterization techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm molecular structure and purity.
- X-ray crystallography for definitive structural elucidation. Software like SHELXL refines crystallographic data, while Mercury visualizes hydrogen bonding and packing interactions .
- Mass spectrometry (MS) to verify molecular weight.
Q. What safety protocols are essential for handling this compound?
Store in tightly sealed containers in a dry, well-ventilated environment. Avoid exposure to moisture to prevent hydrolysis of the carbamate group. Personal protective equipment (PPE) such as gloves and lab coats is mandatory. Refer to safety data sheets for hazard-specific guidelines .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved?
Use SHELXL’s refinement tools to model disorder or twinning. Validate results by comparing simulated and experimental powder X-ray diffraction (PXRD) patterns. Mercury’s visualization suite aids in identifying intermolecular interactions that may contribute to structural ambiguities .
Q. What strategies address low yields in carbamate coupling reactions?
Optimize reaction conditions by:
- Screening bases (e.g., triethylamine, DMAP) to enhance nucleophilicity.
- Employing coupling agents like HOBt/DCC for sterically hindered amines.
- Monitoring reaction progress via TLC or HPLC to minimize side reactions. High yields (>95%) have been reported for structurally similar carbamates under optimized conditions .
Q. How do the bromo and carbamate groups influence electronic properties and bioactivity?
The 4-bromo substituent increases electrophilicity, potentially enhancing binding to biological targets. The carbamate group acts as a protecting moiety for amines, improving stability. Comparative studies with non-brominated analogs (e.g., benzyl N-thiophen-2-ylcarbamate) reveal differences in reactivity and inhibitory potency, suggesting tailored modifications for structure-activity relationship (SAR) studies .
Q. What computational methods predict intermolecular interactions in crystal structures?
Use Mercury to analyze hydrogen bonds (e.g., N–H⋯N/O) and π-π stacking. Density Functional Theory (DFT) calculations assess electronic effects of substituents, while molecular docking evaluates binding affinities to biological targets. These methods are critical for rational drug design .
Q. How can contradictory spectral data (e.g., NMR vs. MS) be reconciled?
Cross-validate using multiple techniques:
- 2D NMR (COSY, HSQC) resolves signal overlap in complex spectra.
- High-resolution MS (HRMS) confirms molecular formula.
- Single-crystal X-ray diffraction provides unambiguous structural confirmation. Discrepancies often arise from impurities or solvent residues, necessitating rigorous purification .
Methodological Tables
Table 1: Common Characterization Techniques
Table 2: Troubleshooting Synthesis Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
